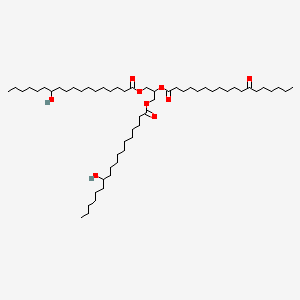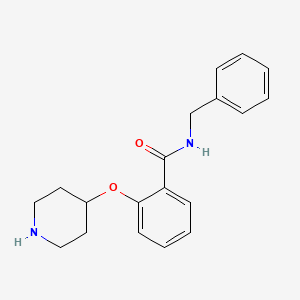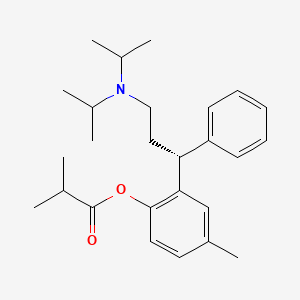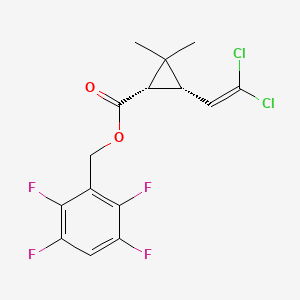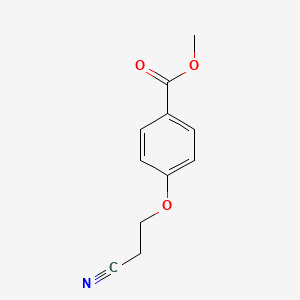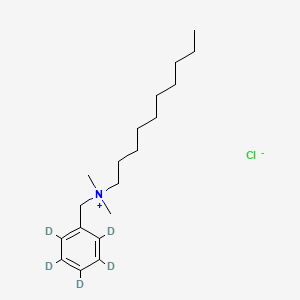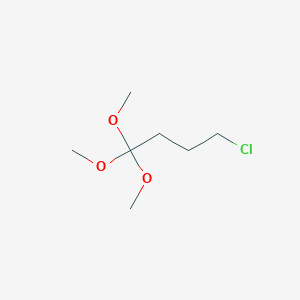
4-Chloro-1,1,1-trimethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,1,1-trimethoxybutane is an organic compound with the molecular formula C7H15ClO3 and a molecular weight of 182.65 g/mol . It is characterized by the presence of a chloro group and three methoxy groups attached to a butane backbone. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-1,1,1-trimethoxybutane can be achieved through several synthetic routes. One common method involves the reaction of tetrahydrofuran with hydrogen chloride in the presence of iron filler in a reinforced pipeline reactor . This process involves forced circulation reaction and reduced pressure rectification to obtain the desired product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to ensure high material utilization rates and minimal waste generation. The use of advanced reactors and purification techniques helps in achieving high product yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,1,1-trimethoxybutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of solvents like dichloromethane or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted butane derivatives, while oxidation and reduction reactions can produce corresponding alcohols, ketones, or alkanes.
Scientific Research Applications
4-Chloro-1,1,1-trimethoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1,1,1-trimethoxybutane involves its interaction with specific molecular targets and pathways. The chloro group and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,1-trimethoxyethane: Similar in structure but with a shorter carbon chain.
4-Chloro-1,1,1-trimethoxypropane: Similar structure with a different carbon chain length.
Uniqueness
4-Chloro-1,1,1-trimethoxybutane is unique due to its specific combination of functional groups and carbon chain length, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its versatility in undergoing various chemical reactions makes it valuable in different scientific and industrial applications .
Properties
Molecular Formula |
C7H15ClO3 |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-1,1,1-trimethoxybutane |
InChI |
InChI=1S/C7H15ClO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3 |
InChI Key |
SNTPYFDTRCOGJX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(9H-carbazol-3-ylamino)phenyl]propan-2-ol](/img/structure/B13851043.png)

![sodium;4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B13851056.png)
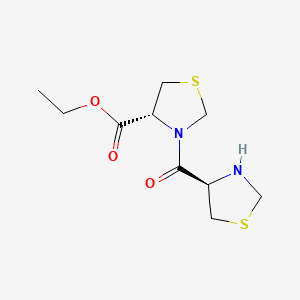
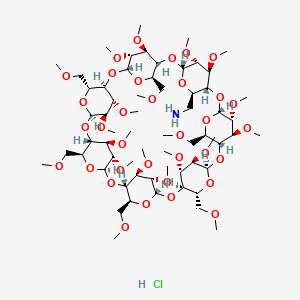
![5-Ethyl 7-methyl 6-(2-chlorophenyl)-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-5,7-dicarboxylate](/img/structure/B13851080.png)
![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
